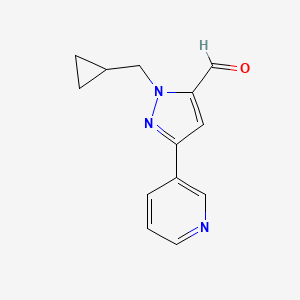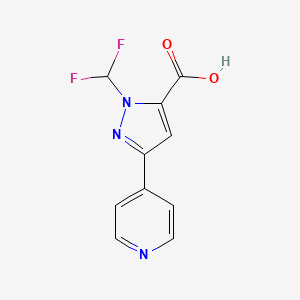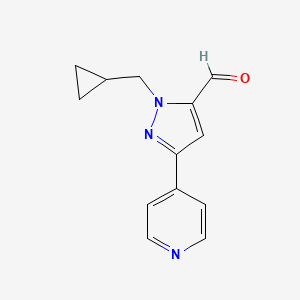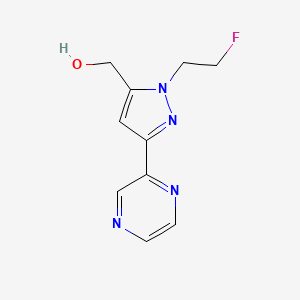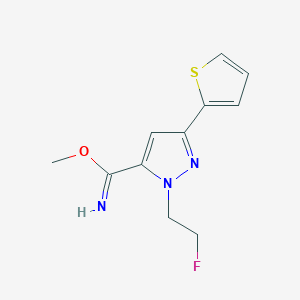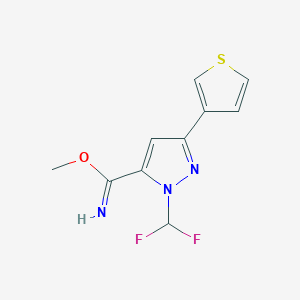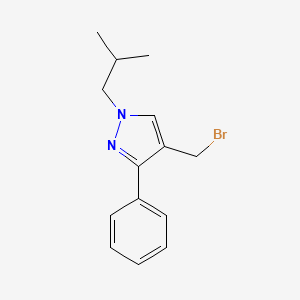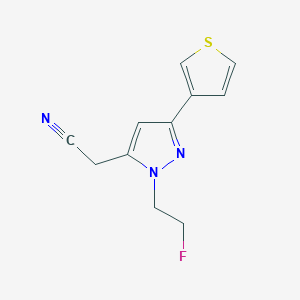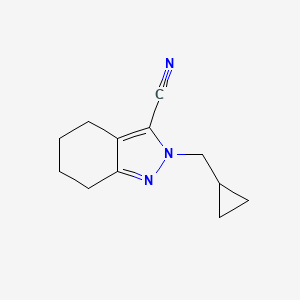
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
Vue d'ensemble
Description
The compound “2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. This compound has a cyclopropylmethyl group attached at the 2-position and a carbonitrile group at the 3-position of the indazole ring. The “tetrahydro” prefix suggests that the indazole ring is fully saturated .
Molecular Structure Analysis
The structure of this compound would be expected to have the planar indazole ring system, with the cyclopropylmethyl and carbonitrile groups adding steric bulk . The cyclopropyl ring is known to have unique bonding due to its small size and angle strain .Chemical Reactions Analysis
Cyclopropyl groups are known to participate in ring-opening reactions . The carbonitrile group is a versatile functional group that can undergo various transformations, including reduction to a primary amine or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonitrile group might increase its polarity .Applications De Recherche Scientifique
Substituted Tetrahydroindoles and Antitumor Activity
Tetrahydroindole derivatives, including 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile, have been synthesized by reacting 2-cyanoacetohydrazide with cyclohexanone. These compounds, transformed into heterocyclic products with various rings, have shown significant antitumor activity against several human tumor cell lines, surpassing the effectiveness of the reference drug doxorubicin, while minimally affecting normal cells (Mohareb & Abdelaziz, 2013).
Microwave-Induced Stereoselectivity
Trans isomers of 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles, including those derived from tetrahydroindazole, have been synthesized using microwave irradiation. This method allows for high selectivity and yield in a short time, showcasing a novel approach to synthesizing these compounds (Rahmati & Alizadeh Kouzehrash, 2011).
Biological Activity and Antimicrobial Properties
Selenium-Containing Heterocycles
Selenium-containing heterocycles, including 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile derivatives, have been synthesized and shown to have antimicrobial and antifungal activities. These compounds, through various cyclocondensation reactions, have demonstrated promise in the development of new antimicrobial agents (Abdel‐Hafez, 2005).
Antioxidant Properties
Tetrahydroindazole derivatives, including those related to this compound, have been synthesized and evaluated for antioxidant activity. The use of microwave irradiation has proven beneficial in enhancing yields and reducing reaction times. These compounds have displayed moderate to strong antioxidant activities in in vitro assays (Polo et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWWMIPYXIYNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C#N)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


